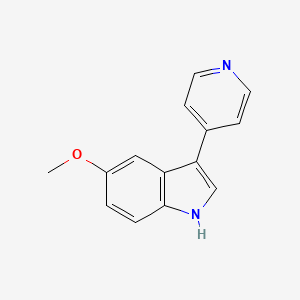

5-Methoxy-3-(pyridin-4-yl)-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Drug Discovery and Development

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a recurring motif in a vast array of natural and synthetic compounds with profound pharmacological importance. nih.govbenthamdirect.com Its prevalence in clinically used drugs underscores its significance as a foundational element in drug design.

The history of indole-containing bioactive molecules is deeply rooted in nature. wikipedia.org For millennia, traditional medicine has utilized plants and fungi rich in indole alkaloids to treat a variety of ailments. wikipedia.org For instance, extracts from Rauvolfia serpentina, containing the indole alkaloid reserpine, were used in India for over 3,000 years to treat snake bites and insanity. wikipedia.org Similarly, ergot alkaloids, produced by the fungus Claviceps purpurea, have a long history of use in obstetrics. wikipedia.org

The formal discovery and characterization of these natural products in the 19th and 20th centuries paved the way for their investigation as therapeutic agents. The amino acid tryptophan, an essential building block of proteins, serves as the biochemical precursor for a wide range of indole alkaloids. wikipedia.orgnih.gov This natural origin has provided a rich source of inspiration for medicinal chemists, leading to the isolation and semi-synthesis of numerous indole-based drugs. Notable examples include the anti-cancer agents vincristine (B1662923) and vinblastine, derived from the Madagascar periwinkle (Catharanthus roseus), which are still pivotal in the treatment of leukemia and lymphomas. nih.gov

| Natural Product/Derivative | Origin | Historical/Modern Application |

| Reserpine | Rauvolfia serpentina | Antihypertensive, Antipsychotic |

| Ergotamine | Claviceps purpurea | Treatment of migraines |

| Strychnine | Strychnos nux-vomica | Historically a stimulant, now primarily a pesticide |

| Psilocybin | Psilocybe mushrooms | Hallucinogen with potential psychiatric applications |

| Vincristine/Vinblastine | Catharanthus roseus | Anticancer agents |

The term "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. ingentaconnect.com The indole nucleus is a quintessential example of such a scaffold. eurekaselect.comnih.gov Its structural features, including its aromaticity, hydrogen bonding capabilities, and the ability to participate in π-π stacking and cation-π interactions, allow it to interact with a wide array of biological macromolecules. nih.gov

Indole derivatives have demonstrated the ability to target a diverse range of biological pathways, making them valuable in the design of new drugs for various therapeutic areas. mdpi.comnih.gov These include:

Anticancer agents: Indole derivatives can target key biological targets in cancer cells such as tubulin, protein kinases, and histone deacetylases. mdpi.com

Anti-inflammatory agents: The well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) features an indole core. mdpi.com Newer indole derivatives have been shown to modulate inflammatory pathways like NF-κB and COX-2. mdpi.com

Antimicrobial agents: Indole compounds can disrupt bacterial membranes and inhibit biofilm formation. mdpi.com

Neurological agents: The structural similarity of the indole nucleus to the neurotransmitter serotonin (B10506) has led to the development of numerous drugs for neurological and psychiatric disorders, including antidepressants and antipsychotics. chemimpex.com

The versatility of the indole scaffold is further highlighted by its presence in drugs targeting G protein-coupled receptors (GPCRs), enzymes, and ion channels. eurekaselect.comnih.gov This broad bioactivity has solidified the indole ring as a fundamental building block in modern medicinal chemistry. researchgate.net

Research Rationale for Investigating Substituted Indole Derivatives

While the core indole scaffold provides a versatile platform, the strategic placement of substituents on the indole ring is crucial for fine-tuning the pharmacological profile of a compound. mdpi.com The nature and position of these substituents can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.

The 3-position of the indole ring is a common site for substitution, and the introduction of an aryl group at this position has proven to be a particularly fruitful strategy in drug discovery. rsc.orgchinesechemsoc.orgrsc.org 3-Arylindoles are found in a number of biologically active molecules and have been investigated for a range of therapeutic applications. rsc.org

Similarly, the presence of a methoxy (B1213986) group, particularly at the 5-position of the indole ring, is a recurring feature in many bioactive compounds. chim.it The methoxy group is an electron-donating substituent that can modulate the electronic properties of the indole ring, potentially enhancing its binding affinity to target proteins. chim.itresearchgate.net Furthermore, the methoxy group can influence the metabolic stability and lipophilicity of a molecule. chim.it Research has shown that 5-methoxyindole (B15748) derivatives possess a wide spectrum of biological activities, including anticancer, antioxidant, and neuroprotective effects. chim.itresearchgate.netnih.gov

| Substructure | Rationale for Investigation | Examples of Biological Activity |

| 3-Arylindole | Common motif in bioactive molecules, allows for diverse functionalization. | Allosteric modulators of GPCRs, potential anticancer agents. rsc.org |

| 5-Methoxyindole | Modulates electronic properties, influences metabolic stability, found in numerous natural and synthetic bioactive compounds. | Anticancer, antioxidant, neuroprotective, potential antidiabetic. chim.itresearchgate.netnih.gov |

The specific architecture of 5-Methoxy-3-(pyridin-4-yl)-1H-indole combines the advantageous features of both the 5-methoxyindole and 3-arylindole substructures. The pyridinyl group, a nitrogen-containing aromatic ring, at the 3-position introduces a basic center which can participate in hydrogen bonding and salt formation, potentially improving solubility and interactions with biological targets.

The combination of the 5-methoxy group and the 3-(pyridin-4-yl) substituent creates a unique electronic and steric profile. This specific arrangement has been the subject of investigation for its potential as a methuosis inducer, a type of non-apoptotic cell death, in cancer cells. tandfonline.comnih.govnih.gov For instance, derivatives of (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP) have been identified as promising methuosis inducers. tandfonline.comnih.gov The synthesis and biological evaluation of related structures, such as 5-methoxy-2-phenyl-3-(pyridin-4-yl)-4-azaindole, have also been reported in the context of protein kinase inhibition. rsc.org

The deliberate design of the this compound scaffold allows for systematic structural modifications. Researchers can explore the impact of altering substituents on both the indole and pyridine (B92270) rings to optimize activity and selectivity. This targeted approach underscores the rationale for focusing on this specific architecture in the ongoing search for novel and effective therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

27058-37-3 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

5-methoxy-3-pyridin-4-yl-1H-indole |

InChI |

InChI=1S/C14H12N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-9,16H,1H3 |

InChI Key |

ZSVJFJIFZRQLQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 3 Pyridin 4 Yl 1h Indole and Analogous Structures

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The construction of the foundational indole nucleus is a critical first step in the synthesis of 5-Methoxy-3-(pyridin-4-yl)-1H-indole. Over the years, numerous methods have been developed for this purpose, each with its own advantages and limitations.

Fischer, Bischler, and Hemetsberger Indole Synthesis Strategies

The Fischer indole synthesis is a venerable and widely used method for constructing the indole core. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govyoutube.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde. wikipedia.orgyoutube.com For the synthesis of a 5-methoxy-substituted indole ring, 4-methoxyphenylhydrazine would be the logical starting material. The general mechanism proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. youtube.com The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride. wikipedia.orgmdpi.com

The Bischler-Möhlau indole synthesis offers an alternative route, forming a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline (B41778). While historically significant, this method has seen less contemporary use due to harsh reaction conditions and often unpredictable regioselectivity. chim.it

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. chim.it This method is valued for its typically high yields. The starting azido (B1232118) esters are generally prepared via a Knoevenagel condensation of an aryl aldehyde with an α-azidoacetate.

| Synthesis Method | Key Reactants | General Conditions | Key Intermediates |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde | Acid catalyst (Brønsted or Lewis), Heat | Arylhydrazone, Enehydrazine |

| Bischler-Möhlau Indole Synthesis | α-Bromo-acetophenone, Aniline | Excess aniline, Heat | α-Anilino-acetophenone |

| Hemetsberger Indole Synthesis | 3-Aryl-2-azido-propenoic ester | Thermal decomposition (e.g., in refluxing xylene) | Nitrene, Azirine |

Palladium-Catalyzed Cyclization and N-Functionalization Routes

Modern synthetic chemistry has been revolutionized by the advent of palladium-catalyzed reactions. For indole synthesis, palladium catalysts are instrumental in both the formation of the indole ring and its subsequent functionalization. Palladium-catalyzed cyclization reactions often involve the intramolecular coupling of appropriately substituted anilines. For instance, the palladium-catalyzed coupling of N-Ts-anilines with styrenes provides a direct route to 3-arylindoles.

Furthermore, palladium catalysis is widely employed for the N-functionalization of the indole nucleus, though this is less directly relevant to the core synthesis of the title compound where the focus is on C3-substitution. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are pivotal for introducing the pyridin-4-yl moiety at the C3 position, which will be discussed in a later section. ias.ac.innih.govacs.org

Copper(I)-Catalyzed Intramolecular Ullmann Coupling for 3-Arylindoles

Copper-catalyzed reactions represent another important class of methods for indole synthesis. The copper(I)-catalyzed intramolecular Ullmann coupling can be a powerful tool for the formation of 3-arylindoles. This approach typically involves the cyclization of a suitably functionalized aniline derivative. While specific examples for this compound are not abundant in the literature, the general strategy is applicable. researchgate.net

Gold-Catalyzed Annulation Methods for 3-Arylindole Formation

Gold catalysis has emerged as a potent tool in organic synthesis, particularly for reactions involving alkynes. nih.govrsc.orgnih.govrsc.org Gold-catalyzed annulation methods can be employed for the synthesis of 3-arylindoles. These reactions often proceed under mild conditions and exhibit high efficiency. For example, the gold-catalyzed reaction of o-nitroalkynes with indoles can lead to the formation of 2,3'-biindole (B3050619) derivatives. rsc.org While not a direct synthesis of the title compound, this highlights the utility of gold catalysis in forming C-C bonds at the indole C3 position.

Electrochemical and Metal-Free Synthetic Approaches for Substituted Indoles

In the pursuit of greener and more sustainable chemical processes, electrochemical and metal-free synthetic methods have gained significant attention. nih.govmdpi.comnih.govamanote.com Electrochemical synthesis can provide an alternative to traditional oxidizing or reducing agents by using an electric current to drive reactions. researchgate.netrsc.orgnih.gov For instance, the electrochemical oxidation of 3-substituted indoles has been reported, although this is more relevant to functional group transformation than to the core synthesis. rsc.org

Metal-free approaches for the C3-arylation of indoles are also being developed. nih.govmdpi.comnih.govamanote.com These methods often rely on the use of strong bases or radical initiators to facilitate the coupling of indoles with aryl halides or other arylating agents. A notable example is the transition-metal-free coupling of indoles with aryl halides promoted by KOtBu, which proceeds with high regioselectivity for the C3 position. nih.govnih.gov

Strategies for Regioselective Introduction of the Pyridin-4-yl Moiety at C3 of the Indole Nucleus

Once the 5-methoxyindole (B15748) core is established, the next critical step is the regioselective introduction of the pyridin-4-yl group at the C3 position.

A prominent and highly effective method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . ias.ac.innih.govacs.org This reaction would involve the coupling of a C3-functionalized 5-methoxyindole, such as 3-bromo-5-methoxyindole or 5-methoxyindole-3-boronic acid, with the corresponding pyridine (B92270) derivative (e.g., pyridine-4-boronic acid or 4-bromopyridine). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Another palladium-catalyzed method is the Stille cross-coupling reaction , which utilizes organotin reagents. rsc.org In this case, 3-bromo-5-methoxyindole could be coupled with 4-(tributylstannyl)pyridine (B55037) in the presence of a palladium catalyst.

Direct C-H arylation has also emerged as a powerful strategy. nih.govnih.govrsc.orgimperial.ac.ukrsc.org This approach avoids the pre-functionalization of the indole ring and directly couples the C3-H bond of 5-methoxyindole with a suitable pyridine derivative. Palladium catalysts are often employed for this transformation. nih.govrsc.orgrsc.org

| Reaction Type | Indole Substrate | Pyridine Substrate | Catalyst/Reagent | General Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Methoxyindole-3-boronic acid | 4-Bromopyridine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Inert solvent, Heat |

| Stille Coupling | 3-Bromo-5-methoxyindole | 4-(Tributylstannyl)pyridine | Pd catalyst (e.g., Pd(PPh₃)₄) | Inert solvent, Heat |

| Direct C-H Arylation | 5-Methoxyindole | 4-Halopyridine | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Inert solvent, Heat |

Carbonylative Synthesis and C-H Functionalization of Indoles

Modern synthetic organic chemistry has increasingly utilized transition-metal-catalyzed reactions to build complex molecules efficiently. rsc.org Carbonylative synthesis and direct C-H functionalization represent powerful tools for the synthesis and modification of indole derivatives. nih.gov

Carbonylation reactions introduce a carbonyl group (C=O) into an organic substrate, often using carbon monoxide or a surrogate. nih.gov These methods can be employed to create indole-based ketones and other carbonyl derivatives, which can then serve as intermediates. beilstein-journals.org For instance, palladium-catalyzed carbonylative processes have been developed for the synthesis of 2-aroylindoles and other functionalized indoles from precursors like 2-gem-dibromovinylaniline or 2-alkynylanilines. beilstein-journals.orgnih.gov While not a direct route to 3-(pyridin-4-yl)indoles, these carbonylative methods can generate versatile indole intermediates that could be further elaborated to introduce the pyridine ring.

Direct C-H functionalization has emerged as a highly atom-economical strategy for forming new carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds. rsc.org In the context of indoles, the C3 position is often the most nucleophilic and reactive, making it a prime target for functionalization. Transition-metal catalysts, particularly those based on palladium, rhodium, and copper, have been instrumental in developing methodologies for the site-selective arylation, alkenylation, and alkynylation of indoles. rsc.orgresearchgate.net The direct coupling of a pyridine unit to the indole C3-position via C-H activation is a feasible, though challenging, approach due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair. researchgate.net Overcoming these challenges often requires specific directing groups or tailored catalytic systems to achieve the desired regioselectivity and yield. nih.govbeilstein-journals.org

| Catalyst Type | Position Functionalized | Type of Bond Formed | Key Advantage |

|---|---|---|---|

| Palladium (Pd) | C2, C3 | C-C (Arylation, Alkenylation) | High efficiency and broad substrate scope. |

| Rhodium (Rh) | C2 | C-C, C-N | Often utilizes directing groups for high selectivity. |

| Copper (Cu) | C3 | C-C, C-O, C-S | Cost-effective and versatile for various couplings. |

Multi-Component Reaction Approaches for Indole-Pyridine Scaffolds

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are prized for their efficiency, atom economy, and operational simplicity, making them an attractive strategy for constructing complex heterocyclic scaffolds like indole-pyridine derivatives. tandfonline.comresearchgate.net

Several MCRs have been developed for the synthesis of molecules containing both indole and pyridine rings. nih.gov These reactions often proceed through a cascade of events, forming multiple bonds in one pot. For example, a one-pot reaction involving an indole derivative, an aldehyde, and an activated methylene (B1212753) compound can lead to the formation of highly substituted pyridine rings fused or linked to the indole core. tandfonline.com The synthesis of indole-linked pyrazole-fused pyridines has been accomplished via MCRs, demonstrating the feasibility of assembling multiple heterocyclic systems in a single step. researchgate.net The development of four-component reactions has also been reported for generating fused indole and pyridine derivatives. researchgate.net These approaches provide rapid access to diverse libraries of indole-pyridine compounds, which can be screened for various biological activities.

Methodologies for Incorporating the 5-Methoxy Substituent into the Indole Ring System

The introduction of the 5-methoxy group onto the indole ring is a critical step in the synthesis of the target compound. This is typically achieved by starting with a precursor that already contains the methoxy (B1213986) group in the correct position on the benzene (B151609) ring.

Synthesis of Methoxy-Activated Indole Derivatives

The synthesis of indoles bearing methoxy groups has been a subject of extensive research due to their prevalence in natural products and pharmaceutically active molecules. chim.it The methoxy group is an electron-donating substituent that can influence the reactivity and biological properties of the indole scaffold. Several classical indole synthesis methods can be adapted to produce methoxy-substituted derivatives. chim.it

Common strategies include:

Fischer Indole Synthesis : This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To obtain a 5-methoxyindole, one would start with 4-methoxyphenylhydrazine. luc.edu

Bischler-Möhlau Indole Synthesis : This reaction of an α-halo-ketone with an excess of aniline can be adapted using p-anisidine (B42471) (4-methoxyaniline) to yield 5-methoxy-substituted indoles.

Hemetsberger-Knittel Indole Synthesis : This route provides access to indole-2-carboxylates from α-azido-cinnamic esters, which can be prepared from precursors like 4-methoxybenzaldehyde. unca.edu

Other methods involve the dehydrogenation of a corresponding indoline. For example, 5-methoxyindoline (B1354788) can be converted to 5-methoxyindole in high yield by refluxing in the presence of a palladium catalyst. prepchem.com

Role of Precursors in Achieving Specific Methoxy-Substituted Indole Frameworks

The regiochemistry of the final indole product is directly determined by the substitution pattern of the starting materials. To synthesize 5-methoxyindole specifically, the precursor must contain a methoxy group at the para-position relative to the point of cyclization.

The most common and direct precursor for this purpose is a p-substituted aniline derivative, such as p-anisidine (4-methoxyaniline). google.com This starting material ensures that after the cyclization reaction to form the indole's bicyclic system, the methoxy group will be located at the C5 position. For instance, in a process for preparing 5-substituted indole derivatives, a p-substituted aniline (where the substituent is methoxy) is reacted with ethyl α-methyl acetoacetate (B1235776) to form the corresponding 5-methoxyindole derivative. google.com

Similarly, syntheses starting from compounds like 5-methoxy-2-oxindole or 5-methoxy-indoline inherently guarantee the placement of the methoxy group at the desired position. prepchem.comchemicalbook.comchemicalbook.com The choice of precursor is therefore the most critical factor in controlling the position of substituents on the indole's benzenoid ring.

| Precursor | Relevant Synthetic Method | Role of Precursor |

|---|---|---|

| 4-Methoxyphenylhydrazine | Fischer Indole Synthesis | Provides the nitrogen and the methoxy-substituted benzene ring. |

| p-Anisidine (4-Methoxyaniline) | Bischler, Gassman, etc. | Serves as the foundational aniline derivative for cyclization. luc.edu |

| 5-Methoxyindoline | Dehydrogenation/Aromatization | An already cyclized precursor that requires aromatization to form the indole. prepchem.com |

| 4-Methoxybenzaldehyde | Hemetsberger-Knittel Synthesis | Used to construct the indole ring with the methoxy group in place. unca.edu |

Biological Activities and Pharmacological Target Engagement of 5 Methoxy 3 Pyridin 4 Yl 1h Indole Derivatives

Modulation of Key Enzymatic Pathways

The unique chemical structure of 5-methoxy-indole derivatives, featuring a methoxy (B1213986) group on the indole (B1671886) ring and a pyridine (B92270) moiety, allows for interaction with numerous biological enzymes, leading to the modulation of critical cellular pathways.

Indole-based compounds have been investigated as inhibitors of various kinases, which are pivotal enzymes in cell signaling and proliferation. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle, and their inhibition is a therapeutic strategy in cancer. nih.gov While specific studies on 5-Methoxy-3-(pyridin-4-yl)-1H-indole are limited, related structures have shown significant activity. For instance, a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives demonstrated potent inhibition of both CDK4 and CDK6, with the most active compound, 21a, showing IC50 values of 0.01 μM and 0.026 μM, respectively. mdpi.com The development of selective CDK inhibitors is an active area of research, as tumors expressing both CDK4 and CDK6 often show increased reliance on CDK6 for cell cycle progression, potentially leading to resistance against less specific inhibitors. nih.gov Furthermore, the phosphoinositide 3-kinase (PI3K)/mTOR pathway is another critical target. A 4,6-dimorpholino-1,3,5-triazine-based compound, PQR309, was identified as a potent pan-class I PI3K inhibitor that also targets mTOR kinase. acs.org The indole scaffold is also a component of compounds targeting other kinases; for example, 5-ureidobenzofuranone-indole hybrids have been shown to be potent dual inhibitors of PI3K and mTOR. nih.gov

Table 1: Inhibition of Cyclin-Dependent Kinases by Related Compounds

| Compound | Target Kinase | IC50 (μM) | Reference |

|---|---|---|---|

| 21a | CDK4 | 0.01 | mdpi.com |

| 21a | CDK6 | 0.026 | mdpi.com |

| 21a | CDK2 | 0.70 | mdpi.com |

This table presents data for a structurally related quinazoline (B50416) derivative, not a direct this compound derivative.

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for mitosis, making them a key target for anticancer agents. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov Several indole derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.govnih.gov For example, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are structurally analogous to the pyridinyl-indole scaffold, were designed as tubulin polymerization inhibitors. nih.gov One compound from this series, 9p, potently inhibited tubulin polymerization, disrupted microtubule networks in HeLa cells, and caused G2/M phase cell cycle arrest. nih.gov Similarly, new 2-phenylindole (B188600) derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated strong inhibition of tubulin polymerization and cancer cell growth. researchgate.net Other indole-modified compounds have also shown excellent microtubule-destabilizing activities, in some cases more potent than the well-known agent colchicine. cityu.edu.hkresearchgate.net

Epigenetic modifications play a crucial role in gene expression and are important targets in drug discovery. While some indole-containing compounds were initially designed to inhibit histone deacetylase (HDAC) enzymes, their primary cytotoxic effects were often found to be mediated through other mechanisms, such as the disruption of microtubule dynamics. nih.gov However, the broader indole scaffold has shown activity against other epigenetic targets. For instance, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been developed as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme involved in maintaining histone methylation levels. nih.gov The most potent of these compounds exhibited Ki values as low as 29 nM and showed high selectivity against related monoamine oxidases. nih.gov These inhibitors were found to increase cellular methylation of histone H3 lysine 4 (H3K4) and strongly inhibit the proliferation of various tumor cells. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov Its overexpression in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell function, thereby promoting tumor immune escape. frontiersin.orgresearchgate.net This makes IDO1 a significant target for cancer immunotherapy. nih.gov Derivatives of the 5-(Pyridin-3-yl)-1H-indole scaffold have been specifically investigated as IDO1 inhibitors. researchgate.net The inhibition of IDO1 can restore T-cell proliferation and enhance anti-tumor immune responses. frontiersin.org Epacadostat (INCB024360), a potent IDO1 inhibitor, has been studied extensively, though its clinical trial results have highlighted the need for a deeper understanding of IDO1 inhibition mechanisms. nih.govnih.gov

Chronic inflammation is linked to the development of numerous diseases. Cyclooxygenase-2 (COX-2) is an inducible enzyme that is a key mediator of inflammation and a target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov 5-methoxyindole (B15748) metabolites of L-tryptophan, such as 5-methoxytryptophan (B613034) (5-MTP), have been shown to control COX-2 expression at the transcriptional level. nih.gov These endogenous compounds can inhibit COX-2 activation induced by various proinflammatory factors. nih.gov Synthetic indole derivatives have also been designed as selective COX-2 inhibitors. nih.govjapsonline.com For example, certain 1,3-dihydro-2H-indolin-2-one derivatives have demonstrated good COX-2 inhibitory activities with IC50 values in the low micromolar range. nih.gov Furthermore, indole compounds can modulate the downstream transcription factor NF-κB signaling pathway, which plays a critical role in inflammation, invasion, and angiogenesis. nih.gov

Table 2: COX-2 Inhibition by Indole-Related Derivatives

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound 4e | 2.35 | nih.gov |

| Compound 9h | 2.422 | nih.gov |

| Compound 9i | 3.34 | nih.gov |

| Indomethacin (B1671933) (Reference) | 0.026 | nih.gov |

| Celecoxib (Reference) | 0.03 | nih.gov |

This table shows data for 1,3-dihydro-2H-indolin-2-one derivatives.

Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. nih.govmdpi.com Various plant-derived compounds and synthetic derivatives have been explored for this purpose. mdpi.commdpi.com Synthesized 3,3-di(indolyl)indolin-2-ones, which are indole derivatives, have shown promising inhibitory activity against both α-glucosidase and α-amylase. nih.gov In one study, these compounds generally exhibited stronger inhibition of α-glucosidase and desired lower inhibition of α-amylase compared to the standard drug acarbose. nih.gov For example, compound 1i showed a higher α-glucosidase percent inhibition (67 ± 13%) and a lower α-amylase percent inhibition (51 ± 4%) compared to acarbose, which had inhibition values of 19 ± 5% and 90 ± 2%, respectively, at a concentration of 50 μg/ml. nih.gov

Table 3: Percentage Inhibition of Glycosidases by 3,3-di(indolyl)indolin-2-ones at 50 μg/ml

| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | Reference |

|---|---|---|---|

| 1i | 67 ± 13 | 51 ± 4 | nih.gov |

| Acarbose (Standard) | 19 ± 5 | 90 ± 2 | nih.gov |

Cholinesterase Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of indole derivatives has been a significant focus of investigation for this pharmacological property.

Research into various indole-based compounds has revealed their potential as cholinesterase inhibitors. For instance, a series of N-((1-(substituted benzyl)piperidin-4-yl)methyl)-1H-indole-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit both AChE and BChE. One of the most potent compounds in this series, 8i , demonstrated strong inhibitory effects on both enzymes, with IC50 values of 0.39 μM for acetylcholinesterase and 0.28 μM for butyrylcholinesterase. mdpi.com Kinetic and molecular modeling studies suggested that this compound likely binds to both the catalytic and peripheral anionic sites of the cholinesterase enzymes. mdpi.com

Another study focused on indole-based sulfonamide derivatives, which exhibited potent inhibition against acetylcholinesterase, with IC50 values ranging from 0.17 ± 0.02 to 8.53 ± 0.32 μM. rsc.org Furthermore, certain indole amines have shown IC50 values for acetylcholinesterase inhibition comparable to the standard drug galantamine. rsc.org The structural similarities between these active indole derivatives and this compound suggest that this scaffold could also possess cholinesterase inhibitory activity, warranting further investigation.

| Compound Class | Enzyme | IC50 (μM) |

| N-((1-(substituted benzyl)piperidin-4-yl)methyl)-1H-indole-5-carboxamide (8i ) | Acetylcholinesterase (AChE) | 0.39 |

| N-((1-(substituted benzyl)piperidin-4-yl)methyl)-1H-indole-5-carboxamide (8i ) | Butyrylcholinesterase (BChE) | 0.28 |

| Indole-based sulfonamide derivatives | Acetylcholinesterase (AChE) | 0.17 - 8.53 |

Receptor-Mediated Pharmacological Actions

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT6, 5-HT7) Affinity and Agonist/Antagonist Properties

Derivatives of this compound have demonstrated significant affinity for various serotonin (5-HT) receptor subtypes, which are crucial targets in the central nervous system for the treatment of neuropsychiatric disorders. The indoleamine structure is a common feature in many serotonin receptor ligands.

Studies on compounds structurally related to 5-methoxy-N,N-dimethyltryptamine have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. mdpi.com For example, 5-chloro-N,N-dimethyltryptamine exhibits strong affinity for the 5-HT1A, 5-HT2B, and 5-HT7 receptors. mdpi.com The affinity of these compounds for different 5-HT receptor subtypes often varies based on the specific substitutions on the indole ring.

The functional activity of these derivatives can range from agonist to antagonist properties. For instance, 5-Methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole is recognized as a potent and selective 5-HT1-like receptor agonist. researchgate.net The diverse binding profiles of these indole derivatives underscore their potential to modulate serotonergic neurotransmission in a subtype-specific manner, offering opportunities for the development of targeted therapies.

| Compound Class/Derivative | Serotonin Receptor Subtype(s) | Affinity |

| 5-chloro-N,N-dimethyltryptamine | 5-HT1A, 5-HT2B, 5-HT7 | High |

| N,N-dimethyltryptamine derivatives | 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7 | High nanomolar |

| 5-Methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole | 5-HT1-like | Potent agonist |

Interactions with GABAA Chloride Channels and Translocator Protein (TSPO)

Indole derivatives have also been explored for their interactions with the GABAA receptor complex and the translocator protein (TSPO). The indol-3-yl glyoxyl scaffold has been investigated for designing GABAA receptor ligands, with some derivatives acting as positive allosteric modulators with efficacies comparable to diazepam. researchgate.net

TSPO, previously known as the peripheral benzodiazepine (B76468) receptor, is located on the outer mitochondrial membrane and is involved in various cellular processes. mdpi.com Certain indole derivatives have been designed and synthesized as TSPO ligands. nih.gov The affinity of these compounds for TSPO can be influenced by the number and position of nitrogen atoms within their heterocyclic core. nih.gov For instance, in one study, an indole derivative showed a lower affinity for TSPO in T98G cells compared to other heterocyclic derivatives with more nitrogen atoms. nih.gov This interaction with TSPO suggests a potential role for these compounds in modulating mitochondrial functions and neuroinflammation. mdpi.com

Adenosine (B11128) Receptor Modulation (e.g., A2B AR)

The adenosine A2B receptor (A2B AR) has emerged as a therapeutic target for various conditions, including inflammation and cancer. nih.gov While specific data on this compound is limited, the broader class of heterocyclic compounds has been investigated for A2B AR modulation. The development of potent and selective A2B AR agonists and antagonists is an active area of research. nih.govnih.gov Given the structural diversity of known adenosine receptor ligands, the potential for indole derivatives to interact with the A2B AR cannot be ruled out and represents an area for future investigation.

Ligand Binding to Murine Double Minute 2 (MDM2) Protein and Kelch-like ECH-associated protein 1 (Keap1)

A significant area of research for indole derivatives has been in the development of inhibitors of protein-protein interactions, particularly in the context of cancer therapy. The interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), is a key target.

Fluoro-substituted indole-based antagonists of MDM2 have been developed that can disrupt the MDM2-p53 complex. These compounds have shown activity in fluorescence polarization, nuclear magnetic resonance, and microscale thermophoresis assays, with Ki and KD values around 1 μM. For example, the esterified enantiomer (R)-5a was found to be active in cells, leading to an increase in p53 levels and the expression of p53-target genes. Another pyrido[b]indole MDM2 inhibitor, SP-141, has been shown to bind directly to MDM2, inhibit its expression, and induce its degradation.

The Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 pathway is a critical regulator of the cellular antioxidant response. The development of small molecules that inhibit the Keap1-Nrf2 protein-protein interaction is an attractive therapeutic strategy. While direct evidence for this compound is not available, various non-naphthalene derivatives have been designed as Keap1-Nrf2 PPI inhibitors. For instance, a compound with a pyridin-3-yl and sulfonyl moiety demonstrated inhibitory activity, suggesting that heterocyclic structures can interact with Keap1.

| Target Protein | Compound Class/Derivative | Activity | Ki/KD (μM) |

| MDM2 | Fluoro-substituted indole-based antagonists | Disrupts MDM2-p53 complex | ~1 |

| MDM2 | (R)-5a (esterified enantiomer) | Activates p53 pathway in cells | - |

| MDM2 | SP-141 (pyrido[b]indole) | Binds to MDM2, inhibits expression | - |

| Keap1 | Pyridin-3-yl and sulfonyl containing non-naphthalene derivative | Inhibits Keap1-Nrf2 PPI | - |

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Targeting

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in regulating glucose and lipid metabolism, making them significant targets for metabolic diseases. nih.gov The activation of PPARs can also influence inflammation, apoptosis, and oxidative stress. nih.gov The general structure of a PPAR agonist includes a polar head, a hydrophobic tail, and a linker, which interact with the receptor to stabilize its conformation and enhance activity. nih.gov

Indole-based scaffolds have been identified as promising cores for the development of PPAR agonists. nih.gov Specifically, derivatives of indol-3-ylacetic acid have been explored as PPAR-γ/δ dual agonists. nih.gov While direct studies on this compound are not extensively detailed in the provided context, the broader class of indole derivatives shows significant engagement with PPARγ. For instance, modifications to the indole scaffold, such as creating (indol-1-ylmethyl)benzoic acid analogs, have yielded potent PPAR-γ agonists. nih.gov Thiazolidinediones (TZDs), another class of heterocyclic compounds, are well-known for their anti-diabetic properties, which they exert primarily by activating PPAR-γ. nih.gov This suggests that heterocyclic scaffolds, including indole derivatives, are a fruitful area for the discovery of new PPARγ ligands.

In Vitro Biological Efficacy Studies

Antiproliferative Activity against Cancer Cell Lines (e.g., Huh7, MCF-7, A549, HeLa)

Derivatives of the indole scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. Studies have shown that these compounds can be more potent than established chemotherapeutic agents like 5-Fluorouracil in certain contexts. researchgate.net

A notable derivative, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), and related compounds have been evaluated for their effects on various cancer cells, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). nih.govtandfonline.com These compounds have shown the ability to inhibit cell growth and induce cell death in both therapy-sensitive and therapy-resistant cancer cell lines. nih.govtandfonline.com For example, newly synthesized substituted benzyl-1H-indole-2-carbohydrazide derivatives exhibited cytotoxicity against MCF-7 and A549 cells, with some compounds showing IC50 values superior to the reference drug Staurosporine. nih.gov One particularly active compound, 4e, displayed IC50 values of 0.57 µM against MCF-7 and 3.49 µM against A549 cells. nih.gov

Similarly, other indole derivatives have shown potent activity. A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated promising antiproliferative properties against four human cancer cell lines, with GI50 values for the most active compounds ranging from 29 nM to 47 nM, comparable to the reference drug erlotinib. nih.gov In studies involving HeLa (cervical cancer) cells, pyridine-pyrimidine-indole-carbohydrazide derivatives showed significant antiproliferative effects at concentrations of 20.0 µM. nih.govtandfonline.com

Interactive Table: Antiproliferative Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Substituted benzyl-1H-indole-2-carbohydrazides (Comp. 4e) | MCF-7 | IC50 | 0.57 | nih.gov |

| Substituted benzyl-1H-indole-2-carbohydrazides (Comp. 4e) | A549 | IC50 | 3.49 | nih.gov |

| Pyridine-pyrimidine-indole-carbohydrazides | HeLa | Antiproliferative Concentration | 20.0 | nih.govtandfonline.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Various | GI50 | 0.029 - 0.047 | nih.gov |

| Benzimidazole derivative (se-182) | A549 | IC50 | 15.80 | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | IC50 | 15.58 | jksus.org |

| Benzimidazole derivative (se-182) | MCF-7 | - | > se-182 | jksus.org |

Induction of Cell Death Mechanisms (e.g., Methuosis, Apoptosis Induction)

A significant aspect of the anticancer activity of these indole derivatives is their ability to induce non-apoptotic forms of cell death, particularly methuosis. nih.gov Methuosis is characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes, leading to eventual cell death without the typical features of apoptosis. uni.lunih.gov This mechanism offers a potential advantage for treating cancers that have developed resistance to apoptosis-inducing therapies. nih.gov

The lead compound 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) is a potent inducer of methuosis. nih.govuni.lunih.gov It effectively triggers vacuolization and subsequent non-apoptotic cell death in various cancer cell lines. nih.govtandfonline.com Studies have shown that derivatives of this scaffold can induce vacuole formation in HeLa cells in a time- and dose-dependent manner, with effects observable at concentrations as low as 0.1 µM. nih.gov The vacuoles induced by these compounds appear to originate from macropinosomes and may involve endoplasmic reticulum (ER) stress. nih.gov The MAPK/JNK signaling pathway has been identified as playing a key role in methuosis induced by MOMIPP and its analogs. nih.govmdpi.com

In addition to methuosis, some indole derivatives can also induce apoptosis. For example, certain 5,7,3'-trihydroxy-3,4'-dimethoxyflavone compounds induce apoptosis through a caspase-dependent mechanism involving the release of cytochrome c and the processing of multiple caspases. nih.gov Flow cytometry studies of substituted benzyl-1H-indole-2-carbohydrazide derivatives revealed an increased population of Annexin-V positive cells, indicating apoptosis-inducing capabilities. nih.gov

Antimicrobial and Antiparasitic Activities (e.g., against Trypanosoma cruzi, Plasmodium falciparum, bacteria, fungi)

The indole scaffold is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial and antiparasitic activities. nih.govnih.gov Derivatives have shown efficacy against protozoan parasites responsible for major diseases like Chagas disease (Trypanosoma cruzi), malaria (Plasmodium falciparum), and leishmaniasis. nih.govnih.gov

A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their anti-parasitic activity against P. falciparum, identifying a lead compound with an EC50 value of approximately 3 µM against both drug-sensitive and resistant strains. nih.govcabidigitallibrary.org Other indole derivatives, such as diamidine indoles, have demonstrated excellent inhibitory activity in the nanomolar range against both T. brucei and P. falciparum. nih.gov

In the realm of antibacterial and antifungal activity, indole derivatives have shown significant promise. nih.gov Studies on indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties reported a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against microorganisms like Staphylococcus aureus (including MRSA), Escherichia coli, Candida albicans, and Candida krusei. nih.gov Certain indolylimidazole derivatives also showed good antimicrobial activity against E. coli and C. albicans. researchgate.net

Interactive Table: Antimicrobial and Antiparasitic Activity of Indole Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Source |

|---|---|---|---|---|

| 3-piperidin-4-yl-1H-indoles | Plasmodium falciparum | EC50 | ~3 µM | cabidigitallibrary.org |

| N-Substituted Phenyldihydropyrazolones | Trypanosoma cruzi | pIC50 | 6.4 | frontiersin.org |

| Indole-triazole/thiadiazole derivatives | Bacteria/Fungi | MIC | 3.125 - 50 µg/mL | nih.gov |

| Indole-triazole derivative (3d) | MRSA | MIC | 6.25 µg/mL | nih.gov |

| Indole-thiadiazole derivative (2h) | S. aureus | MIC | 6.25 µg/mL | nih.gov |

| Indolylimidazole derivative (1c) | Bacteria | MIC | 9.9 - 12.5 µg/mL | researchgate.net |

Antioxidant Potential via Radical Scavenging and Reducing Power Assays

Indole and its derivatives are recognized for their antioxidant properties, acting as "free radical scavengers" that can mitigate oxidative damage linked to various chronic diseases. researchgate.netbenthamscience.com The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and reducing power assays. researchgate.netbenthamscience.com

A study on 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives confirmed that all tested samples possessed antioxidant properties superior to the standard, ascorbic acid, in the DPPH assay. researchgate.net The highest activity was observed in a compound with a para-dimethylaminophenyl substitution. researchgate.net Another investigation into various heterocyclic moieties fused to the indole ring found that several derivatives demonstrated potent antioxidant activity. benthamscience.com In the DPPH assay, compound 5a showed an IC50 of 1.01 µg/mL, while in the reducing power assay, it had an EC50 of 23 µg/mL, comparable to ascorbic acid. benthamscience.com The natural compound melatonin, which is an indoleamine, is a well-known antioxidant that directly neutralizes various reactive oxygen and nitrogen species. wikipedia.org

Anti-inflammatory Effects in Cellular Models

Derivatives of the indole scaffold have demonstrated notable anti-inflammatory effects in various cellular models. Inflammation is a key pathological process in many diseases, and activated microglia, for instance, release inflammatory factors like nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.com

In studies using MPP+-activated human microglial HMC3 cells as a model for neuroinflammation, certain indole derivatives were shown to alleviate cytotoxicity and reduce the production of inflammatory mediators. researchgate.netmdpi.com One derivative, NC009-1, significantly decreased the release of NO and suppressed the activation of the NLRP3 inflammasome. researchgate.netmdpi.com At a concentration of 10 µM, it increased cell viability and at 5-10 µM, it reduced NO release in the cell culture medium. mdpi.com Other synthetic indole derivatives have also been screened for anti-inflammatory activity, with some showing effects comparable to the standard anti-inflammatory drug indomethacin in carrageenan-induced inflammation models. nih.gov

Neuroprotective Properties and Potential Antipsychotic Activity in Neuronal Cell Models

Derivatives of the this compound scaffold have garnered scientific interest as potential therapeutic agents for central nervous system disorders. Research, predominantly conducted using neuronal cell models, has begun to uncover the neuroprotective and potential antipsychotic activities associated with this class of compounds. These studies provide foundational insights into their biological actions and interactions with key pharmacological targets.

Neuroprotective Properties in Neuronal Cell Models

The potential for 5-methoxyindole derivatives to protect neurons from damage has been explored in various in vitro settings that mimic neurodegenerative processes. A significant aspect of their neuroprotective capacity appears to be linked to the mitigation of oxidative stress, a common factor in the pathology of many neurological diseases.

Detailed research findings indicate that indole derivatives, including those with a 5-methoxy substitution, can shield neuronal cells from cytotoxic insults. For instance, in studies utilizing the human neuroblastoma SH-SY5Y cell line, a common model in neurobiology research, these compounds have demonstrated protective effects against oxidative stress induced by agents such as hydrogen peroxide (H₂O₂) and the amyloid-β peptide fragment Aβ(25–35), which is implicated in Alzheimer's disease. drugbank.comnih.gov The mechanisms underlying this protection often involve the reduction of intracellular reactive oxygen species (ROS), thereby preserving cell viability. drugbank.comnih.gov

Furthermore, the neuroprotective actions of these compounds have been observed in models of glutamate-induced excitotoxicity. Glutamate is a major excitatory neurotransmitter, and its excess can lead to neuronal death, a process implicated in ischemic stroke and other neurological conditions. Some indole derivatives have shown an ability to protect neuronal cells from glutamate-induced damage.

Table 1: Neuroprotective Activity of Representative Indole Derivatives in Neuronal Cell Models

| Compound Class | Neuronal Cell Model | Insult/Toxin | Assay | Key Findings | Reference |

|---|---|---|---|---|---|

| Prenylated Indole Alkaloids | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | CCK-8 Assay (Cell Viability) | Protection against oxidative stress-induced cell death. | nih.gov |

| 1,3,5-Trisubstituted Indole Derivatives | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | MTT Assay (Cell Viability) | Significant reduction in cell mortality and preservation of cell viability. | drugbank.com |

| 1,3,5-Trisubstituted Indole Derivatives | SH-SY5Y | Amyloid-β (25-35) | MTT Assay (Cell Viability) | Protection against Aβ-induced cytotoxicity. | drugbank.com |

| 1,3,5-Trisubstituted Indole Derivatives | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | DCFH-DA Assay (ROS levels) | Inhibition of ROS release, confirming antioxidant properties. | drugbank.com |

Potential Antipsychotic Activity in Neuronal Cell Models

The exploration of this compound derivatives for antipsychotic activity is largely based on their potential to interact with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which are centrally implicated in the pathophysiology of psychosis. Atypical antipsychotic medications often exert their therapeutic effects through a combination of dopamine (B1211576) D2 and serotonin 5-HT2A receptor antagonism.

A notable derivative, 3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one (D2AAK1), has been identified as a multi-target ligand with a pharmacological profile suggestive of antipsychotic potential. In vitro studies have demonstrated that this compound is a potent antagonist of the dopamine D2 receptor. Furthermore, it exhibits affinity for other receptors relevant to antipsychotic action, including dopamine D1 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. This multi-receptor binding profile is a characteristic feature of many second-generation (atypical) antipsychotics.

The affinity of these compounds for their molecular targets is typically quantified through radioligand binding assays, which measure the concentration of the compound required to displace a known radioactive ligand from the receptor. This is often expressed as the inhibitor constant (Ki).

Table 2: In Vitro Pharmacological Profile of a Representative 5-Methoxy-1H-indole Derivative (D2AAK1)

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Dopamine D2 | 58 | Antagonist |

| Dopamine D1 | Nanomolar to low micromolar | - |

| Dopamine D3 | Nanomolar to low micromolar | - |

| Serotonin 5-HT1A | Nanomolar to low micromolar | - |

| Serotonin 5-HT2A | Nanomolar to low micromolar | - |

Computational Chemistry and Molecular Modeling Investigations of 5 Methoxy 3 Pyridin 4 Yl 1h Indole

Molecular Docking and Binding Energy Calculations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

While specific molecular docking studies detailing the binding modes of 5-Methoxy-3-(pyridin-4-yl)-1H-indole against particular protein targets are not extensively available in the public research domain, analysis of closely related indole-pyridine scaffolds provides valuable insights into its potential interactions.

The 3-(pyridin-4-yl)-1H-indole core is a recognized scaffold for inhibitors of various protein kinases, which are crucial regulators of cell signaling. Docking studies on similar compounds often show that the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, forming a key interaction with hinge region residues in the ATP-binding pocket of kinases. rsc.org The indole (B1671886) N-H group typically serves as a hydrogen bond donor. For this compound, the methoxy (B1213986) group at the 5-position could further influence binding by forming additional hydrogen bonds or by occupying a hydrophobic sub-pocket within the active site, potentially enhancing binding affinity and selectivity.

In studies of related spirooxindole-pyrrolidine compounds embedded with indole and pyridine heterocycles, docking simulations against receptors like the anti-apoptotic protein Bcl-2 have been performed. These studies revealed that the indole and pyridine moieties are critical for establishing hydrogen bonds and pi-stacked interactions within the active site. rsc.org Similarly, docking of 7-azaindole (B17877) derivatives against the SARS-CoV-2 spike-hACE2 protein interface showed the indole scaffold's nitrogen acting as both a hydrogen bond donor and acceptor, interacting with key residues like GLU37 and ARG403. nih.gov Such interactions are plausible for this compound, suggesting its potential as a versatile scaffold for targeting various protein families.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The 3-(pyridin-4-yl)-1H-indole scaffold has been utilized in virtual screening campaigns to identify novel enzyme inhibitors. For instance, a combined similarity search and molecular docking approach was used to screen for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. tandfonline.comnih.gov This screening led to the discovery of novel compounds with a cyanopyridine scaffold, demonstrating the utility of the core structure in identifying hits. tandfonline.comnih.gov

For lead optimization, docking simulations can guide the chemical modification of a hit molecule to improve its potency and selectivity. In the case of this compound, simulations could be used to explore substitutions on the indole or pyridine rings. For example, docking a series of virtual analogs could predict whether adding a substituent at the indole N1 position would lead to favorable interactions or steric clashes within a target binding site. This in silico approach allows for the rational design of new derivatives with enhanced biological activity before committing resources to their chemical synthesis. mdpi.com

In Silico Prediction of Pharmacokinetic and Drug-Likeness Parameters

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. Computational tools provide a rapid and cost-effective means of predicting these properties.

The pharmacokinetic properties of this compound were predicted using the SwissADME web tool. semanticscholar.orgexpasy.orgnih.gov This platform utilizes a variety of predictive models to estimate physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness. The canonical SMILES string (COc1cc2c(cc1)c(c[nH]2)c3ccncc3) for the compound was used to generate the data.

The results, summarized in the table below, provide a comprehensive in silico ADME profile. The compound is predicted to have high gastrointestinal (GI) absorption and is not expected to be a substrate for P-glycoprotein (P-gp), a key efflux pump that can limit drug bioavailability. However, it is predicted to be a Cytochrome P450 (CYP) inhibitor for several isoforms, which could indicate a potential for drug-drug interactions.

| Parameter Group | Parameter | Predicted Value |

|---|---|---|

| Physicochemical Properties | Formula | C14H12N2O |

| Molecular weight | 224.26 g/mol | |

| Lipophilicity | Log P (iLOGP) | 2.59 |

| Log P (Consensus) | 2.51 | |

| Water Solubility | Log S (ESOL) | -3.41 |

| Solubility | Poorly soluble | |

| Pharmacokinetics | GI absorption | High |

| BBB permeant | Yes | |

| P-gp substrate | No | |

| CYP Inhibitor | Yes (CYP1A2, CYP2C19, CYP2C9) |

Drug-likeness rules are guidelines used in drug discovery to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. Lipinski's "Rule of Five" is the most well-known of these, stating that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass less than 500 daltons, and a log P not greater than 5.

Based on the SwissADME prediction, this compound exhibits excellent drug-like properties. It shows zero violations of Lipinski's Rule of Five and also conforms to other established drug-likeness filters such as those by Ghose, Veber, Egan, and Muegge. The Bioavailability Score of 0.55 further supports its potential as an orally available drug candidate.

| Rule/Filter | Parameter | Value | Compliance |

|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight (<500) | 224.26 | Yes |

| Log P (≤5) | 2.51 | Yes | |

| H-bond Donors (≤5) | 1 | Yes | |

| H-bond Acceptors (≤10) | 3 | Yes | |

| Violations | 0 | Pass | |

| Ghose Filter | Pass | ||

| Veber Filter | Pass | ||

| Egan Filter | Pass | ||

| Muegge Filter | Pass | ||

| Bioavailability Score | 0.55 |

Quantum Chemical Studies

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These studies can provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties.

Specific quantum chemical studies on this compound have not been prominently reported. However, theoretical investigations on the parent indole ring and its derivatives are common. nih.govnih.gov Such studies typically calculate properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

For a molecule like this compound, DFT calculations could be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution and are valuable for understanding intermolecular interactions, particularly hydrogen bonding and polar interactions, which are crucial for ligand-protein binding. mdpi.com Furthermore, quantum chemical methods can be used to calculate vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra, confirming the molecular structure. nih.gov Studies on bipyridyl-imidazole manganese complexes have used Time-Dependent DFT (TD-DFT) to interpret UV-vis spectra by assigning electronic transitions, a technique that would be equally applicable to understanding the photophysical properties of the indole-pyridine system. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov This approach allows for the calculation of various molecular properties and reactivity descriptors by modeling the electron density. nih.gov For a molecule like this compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry. ijert.orgwikipedia.org

From the optimized structure, key electronic properties and reactivity descriptors can be determined. These parameters provide insight into the molecule's stability and chemical behavior. While specific values for this compound are not available, a typical output for a related organic molecule would include the values presented in the table below.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative for a heterocyclic compound and not the specific results for this compound.)

| Parameter | Symbol | Formula | Illustrative Value (eV) | Interpretation |

| Ionization Potential | IP | -EHOMO | 7.5 | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 1.5 | Energy released when an electron is added. |

| Electronegativity | χ | (IP+EA)/2 | 4.5 | Tendency to attract electrons. |

| Chemical Hardness | η | (IP-EA)/2 | 3.0 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1/(2η) | 0.167 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index | ω | χ²/(2η) | 3.375 | Measure of electrophilic character. |

These descriptors are crucial for understanding how the molecule interacts with other chemical species, predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This indicates a higher polarizability and a greater ease of undergoing chemical reactions. For this compound, the HOMO would likely be distributed over the electron-rich indole ring system, while the LUMO might be located on the electron-deficient pyridine ring, facilitating charge transfer interactions. The analysis of these orbitals helps in predicting the sites for nucleophilic and electrophilic attacks. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: The following values are illustrative for a heterocyclic compound and not the specific results for this compound.)

| Orbital | Energy (eV) | Interpretation |

| HOMO | -7.5 | Associated with the ability to donate electrons (nucleophilicity). |

| LUMO | -1.5 | Associated with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 6.0 | Indicates chemical reactivity and kinetic stability. |

Electrostatic Potential Mapping and Non-Covalent Interaction Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactive behavior. chemrxiv.orgresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color scale. nih.gov

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. chemrxiv.orgnih.gov

Blue Regions : Indicate positive electrostatic potential, which is electron-deficient and prone to nucleophilic attack. chemrxiv.org For this molecule, positive regions would likely be found around the hydrogen atoms, particularly the N-H proton of the indole ring. researchgate.net

Green Regions : Represent neutral or near-zero potential. chemrxiv.org

This analysis is vital for understanding non-covalent interactions (NCIs), such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and crystal packing. mdpi.comresearchgate.net For instance, the positive potential on the indole N-H suggests it can act as a hydrogen bond donor, while the negative potential on the pyridine nitrogen indicates it can be a hydrogen bond acceptor. Analysis of NCIs, often performed using methods like Reduced Density Gradient (RDG), helps to identify and characterize these weak interactions that stabilize molecular complexes.

Table 3: Summary of Expected Electrostatic Potential and Non-Covalent Interactions (Note: This is a qualitative prediction for this compound based on general principles.)

| Molecular Region | Expected MEP | Potential Non-Covalent Interaction Role |

| Pyridine Nitrogen | Negative (Red) | Hydrogen Bond Acceptor |

| Indole N-H Proton | Positive (Blue) | Hydrogen Bond Donor |

| Methoxy Oxygen | Negative (Red) | Hydrogen Bond Acceptor |

| Aromatic Rings | Neutral/Slightly Negative | π-π Stacking, C-H···π interactions |

Advanced Spectroscopic and Structural Characterization Methods in 5 Methoxy 3 Pyridin 4 Yl 1h Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be mapped out.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most crucial information for identifying the molecular framework of 5-Methoxy-3-(pyridin-4-yl)-1H-indole.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton is expected to appear as a broad singlet in the downfield region (typically δ 8.0-11.0 ppm), with its exact position being solvent-dependent. The protons of the pyridine (B92270) ring are characteristically deshielded, with the protons ortho to the nitrogen atom (H-2' and H-6') appearing further downfield (around δ 8.5-8.7 ppm) as a doublet, compared to the meta protons (H-3' and H-5') which would appear as another doublet around δ 7.4-7.6 ppm. The protons on the indole ring would also have characteristic shifts. The H-2 proton is expected as a singlet or a narrowly split doublet around δ 7.5-7.8 ppm. The protons on the benzene (B151609) portion of the indole core are influenced by the electron-donating methoxy (B1213986) group at C-5. Consequently, the H-4 proton would likely appear as a doublet, the H-6 proton as a doublet of doublets, and the H-7 proton as a doublet, all within the aromatic region (δ 6.8-7.4 ppm). The methoxy group protons (-OCH₃) would present as a sharp singlet further upfield, typically around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to show 14 distinct signals, one for each carbon atom. The carbons of the pyridine ring would appear in the range of δ 120-150 ppm, with the C-2' and C-6' carbons being the most deshielded due to their proximity to the nitrogen atom. The quaternary carbon C-4' would also be in this region. The indole ring carbons have well-documented chemical shift ranges. The C-5 bearing the methoxy group would be significantly shielded (around δ 154-156 ppm), while the other carbons of the benzene ring (C-3a, C-4, C-6, C-7, C-7a) would resonate between δ 100-140 ppm. The C-2 and C-3 carbons of the pyrrole (B145914) ring are also characteristic, with C-3 being significantly shielded due to its substitution. The methoxy carbon (-OCH₃) is expected to give a signal around δ 55-56 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |

| N1-H | ~8.5-11.0 | br s | C2 | ~123-125 |

| H-2 | ~7.5-7.8 | s or d | C3 | ~112-115 |

| H-4 | ~7.2-7.4 | d | C3a | ~128-130 |

| H-6 | ~6.8-7.0 | dd | C4 | ~112-114 |

| H-7 | ~7.1-7.3 | d | C5 | ~154-156 |

| 5-OCH₃ | ~3.8-3.9 | s | C6 | ~111-113 |

| H-2', H-6' | ~8.5-8.7 | d | C7 | ~101-103 |

| H-3', H-5' | ~7.4-7.6 | d | C7a | ~131-133 |

| 5-OCH₃ | ~55-56 | |||

| C2', C6' | ~149-151 | |||

| C3', C5' | ~120-122 | |||

| C4' | ~142-144 |

Note: Predicted values are based on data for 5-methoxyindole (B15748) and 4-substituted pyridine derivatives. Actual values may vary. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the indole and pyridine rings.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through 2-3 bonds. Key expected correlations include those between H-6 and H-7 on the indole ring, and crucially, between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons of the pyridine ring, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton spectrum. For instance, the signal for the methoxy protons at ~δ 3.8 ppm would correlate with the carbon signal at ~δ 55 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding. It would be useful to confirm the spatial proximity between, for example, the indole H-2 proton and the pyridine H-3'/H-5' protons, further solidifying the structural assignment.

TOCSY (Total Correlation Spectroscopy): This technique would show correlations between all protons within a spin system. For this molecule, it would clearly delineate the protons of the pyridine ring as one complete spin system and the protons of the indole's benzene ring as another.

ADEQUATE (Adequate Double Quantum Transfer Experiment): Although less common due to sensitivity limitations, this experiment can provide direct carbon-carbon connectivity information, which could be used to trace out the entire carbon skeleton of both the indole and pyridine rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp band around 3400-3300 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. mzcloud.org Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹. The region between 1620 cm⁻¹ and 1400 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the aromatic indole and pyridine rings. Furthermore, strong bands characteristic of the aryl-alkyl ether linkage (C-O-C) are expected around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indole) | 3400 - 3300 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | Medium |

| C=C and C=N Ring Stretch | 1620 - 1400 | Medium to Strong |

| Asymmetric C-O-C Stretch (Ether) | ~1250 | Strong |

| Symmetric C-O-C Stretch (Ether) | ~1030 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and, with high resolution, the elemental composition of a compound.

High-resolution mass spectrometry is crucial for confirming the elemental formula of a newly synthesized compound. For this compound (C₁₄H₁₂N₂O), the calculated monoisotopic mass is 224.09496 Da. HRMS analysis, typically coupled with a soft ionization technique like ESI, would be expected to detect the protonated molecular ion [M+H]⁺ with a measured m/z value extremely close to the calculated value of 225.10224 Da for the C₁₄H₁₃N₂O⁺ ion. This high degree of accuracy allows for the unambiguous confirmation of the molecular formula.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for obtaining precise atomic coordinates. This technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a three-dimensional electron density map, from which the positions of individual atoms can be determined with high accuracy.

For indole derivatives, single-crystal X-ray diffraction studies reveal the planarity of the indole ring system and the orientation of its substituents. For instance, in the related compound, 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, the bicyclic indole rings are nearly planar. Such analyses would be critical to determine the precise dihedral angle between the indole and pyridine rings in this compound, a key conformational feature.

The crystallographic data typically generated from such an analysis is summarized in a table, as shown below for a hypothetical analysis of the title compound, based on data from related structures.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂O |

| Formula Weight | 224.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: The values in this table are hypothetical and are presented for illustrative purposes, as experimental data for the specific compound is not available.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, play a crucial role in the physical properties of a solid, including its melting point, solubility, and polymorphism. X-ray diffraction data allows for a detailed analysis of these interactions.

In many indole derivatives, hydrogen bonding is a prominent feature. The N-H group of the indole ring is a classic hydrogen bond donor, and can interact with acceptor atoms such as oxygen or nitrogen on neighboring molecules. For this compound, it is highly probable that the indole N-H would form hydrogen bonds with the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group of an adjacent molecule.